

# A Spectroscopic Showdown: Unmasking the Isomers of 2-Methyl-5-nitrophenol

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## Compound of Interest

Compound Name: **2-Methyl-5-nitrophenol**

Cat. No.: **B1294729**

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For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and purity of compounds. This guide provides a comprehensive spectroscopic comparison of **2-Methyl-5-nitrophenol** and its constitutional isomers, offering a detailed analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

The subtle differences in the substitution patterns on the benzene ring among the isomers of methyl-nitrophenol lead to distinct spectroscopic fingerprints. Understanding these differences is paramount for unambiguous identification in complex mixtures or during routine quality control. This guide presents a compilation of experimental data to facilitate this differentiation.

## Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for **2-Methyl-5-nitrophenol** and its isomers.

### **<sup>1</sup>H NMR Spectroscopy Data (Chemical Shift $\delta$ in ppm)**

Isomer	-CH <sub>3</sub>	Aromatic Protons	-OH	Solvent
2-Methyl-5-nitrophenol	~2.25	~7.15-7.35	~10.35	DMSO-d <sub>6</sub>
2-Methyl-3-nitrophenol[1]	~2.25	~7.15-7.32	~10.3	DMSO-d <sub>6</sub>
2-Methyl-4-nitrophenol	~2.2-2.3	~6.8-8.1	Variable	CDCl <sub>3</sub> /DMSO-d <sub>6</sub>
2-Methyl-6-nitrophenol	~2.3	~6.8-7.8	Variable	CDCl <sub>3</sub> /DMSO-d <sub>6</sub>
3-Methyl-4-nitrophenol	~2.5	~6.8-8.0	Variable	DMSO-d <sub>6</sub>
4-Methyl-2-nitrophenol	~2.3	~6.8-7.9	Variable	CDCl <sub>3</sub> /DMSO-d <sub>6</sub>
4-Methyl-3-nitrophenol[2]	~2.4	~6.7-7.6	Variable	CDCl <sub>3</sub> /DMSO-d <sub>6</sub>

## <sup>13</sup>C NMR Spectroscopy Data (Chemical Shift $\delta$ in ppm)

Isomer	-CH <sub>3</sub>	Aromatic Carbons	C-OH	C-NO <sub>2</sub>	Solvent
2-Methyl-5-nitrophenol	~16.0	~115-140	~155	~147	DMSO-d <sub>6</sub>
2-Methyl-3-nitrophenol	~15.0	~115-140	~155	~150	DMSO-d <sub>6</sub>
2-Methyl-4-nitrophenol	~20.0	~115-140	~153	~141	DMSO-d <sub>6</sub>
2-Methyl-6-nitrophenol <sup>[3]</sup>	~16.0	~120-140	~150	~150	Not Specified
3-Methyl-4-nitrophenol	~20.0	~115-140	~155	~140	DMSO-d <sub>6</sub>
4-Methyl-2-nitrophenol	~20.0	~115-140	~154	~135	DMSO-d <sub>6</sub>
4-Methyl-3-nitrophenol	~19.0	~120-140	~155	~148	Not Specified

## IR Spectroscopy Data (Key Vibrational Frequencies in cm<sup>-1</sup>)

Isomer	O-H Stretch	C-H (Aromatic)	C=C (Aromatic)	NO <sub>2</sub> Symmetric Stretch	NO <sub>2</sub> Asymmetric Stretch
2-Methyl-5-nitrophenol	~3200-3600	~3000-3100	~1400-1600	~1350	~1530
2-Methyl-3-nitrophenol	~3200-3600	~3000-3100	~1400-1600	~1350	~1530
2-Methyl-4-nitrophenol <sup>[4]</sup> <sup>[5]</sup>	~3200-3600	~3000-3100	~1400-1600	~1340	~1520
2-Methyl-6-nitrophenol	~3200-3600	~3000-3100	~1400-1600	~1350	~1530
3-Methyl-4-nitrophenol <sup>[6]</sup>	~3200-3600	~3000-3100	~1400-1600	~1340	~1520
4-Methyl-2-nitrophenol <sup>[7]</sup>	~3200-3600	~3000-3100	~1400-1600	~1340	~1530
4-Methyl-3-nitrophenol <sup>[8]</sup>	~3200-3600	~3000-3100	~1400-1600	~1350	~1530

## UV-Vis Spectroscopy Data (λ<sub>max</sub> in nm)

Isomer	$\lambda_{\text{max}}$ (Acidic/Neutral)	$\lambda_{\text{max}}$ (Alkaline)	Solvent
2-Methyl-5-nitrophenol	~275, ~350	~415	Ethanol/Water
2-Methyl-4-nitrophenol[9]	~317	~400	Ethanol/Water
3-Methyl-4-nitrophenol[10]	~317	~400	Ethanol/Water
4-Methyl-2-nitrophenol[11]	~275, ~350	~415	Ethanol/Water
4-Methyl-3-nitrophenol[4]	~275, ~330	~390	Ethanol/Water

## Mass Spectrometry Data (m/z)

All isomers of methyl-nitrophenol have a nominal molecular weight of 153 g/mol. The fragmentation patterns in electron ionization (EI) mass spectrometry can provide clues to the substitution pattern.

Isomer	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
2-Methyl-5-nitrophenol	153	136 ([M-OH] <sup>+</sup> ), 123 ([M-NO] <sup>+</sup> ), 107 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 95, 77
2-Methyl-4-nitrophenol[9]	153	136 ([M-OH] <sup>+</sup> ), 123 ([M-NO] <sup>+</sup> ), 107 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 95, 77
3-Methyl-4-nitrophenol[10]	153	136 ([M-OH] <sup>+</sup> ), 123 ([M-NO] <sup>+</sup> ), 107 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 95, 77
4-Methyl-2-nitrophenol[12]	153	136 ([M-OH] <sup>+</sup> ), 123 ([M-NO] <sup>+</sup> ), 107 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 95, 77
4-Methyl-3-nitrophenol[3]	153	136 ([M-OH] <sup>+</sup> ), 123 ([M-NO] <sup>+</sup> ), 107 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 95, 77

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified methyl-nitrophenol isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled  $^{13}\text{C}$  NMR spectrum is typically acquired with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid methyl-nitrophenol isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of the sample in a volatile solvent (e.g., acetone, dichloromethane).
  - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
- Instrumentation: Record the IR spectrum using an FT-IR spectrometer.
- Data Acquisition: Typically, the spectrum is recorded in the mid-infrared range (4000-400  $\text{cm}^{-1}$ ) by co-adding 16 or 32 scans at a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the methyl-nitrophenol isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). For studying the effect of pH, prepare separate solutions in acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) media.[\[2\]](#)
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-500 nm. Use the pure solvent as a reference in the reference cuvette.
- Data Analysis: Determine the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) and the corresponding molar absorptivity ( $\epsilon$ ) if the concentration is known accurately.

## Mass Spectrometry (MS)

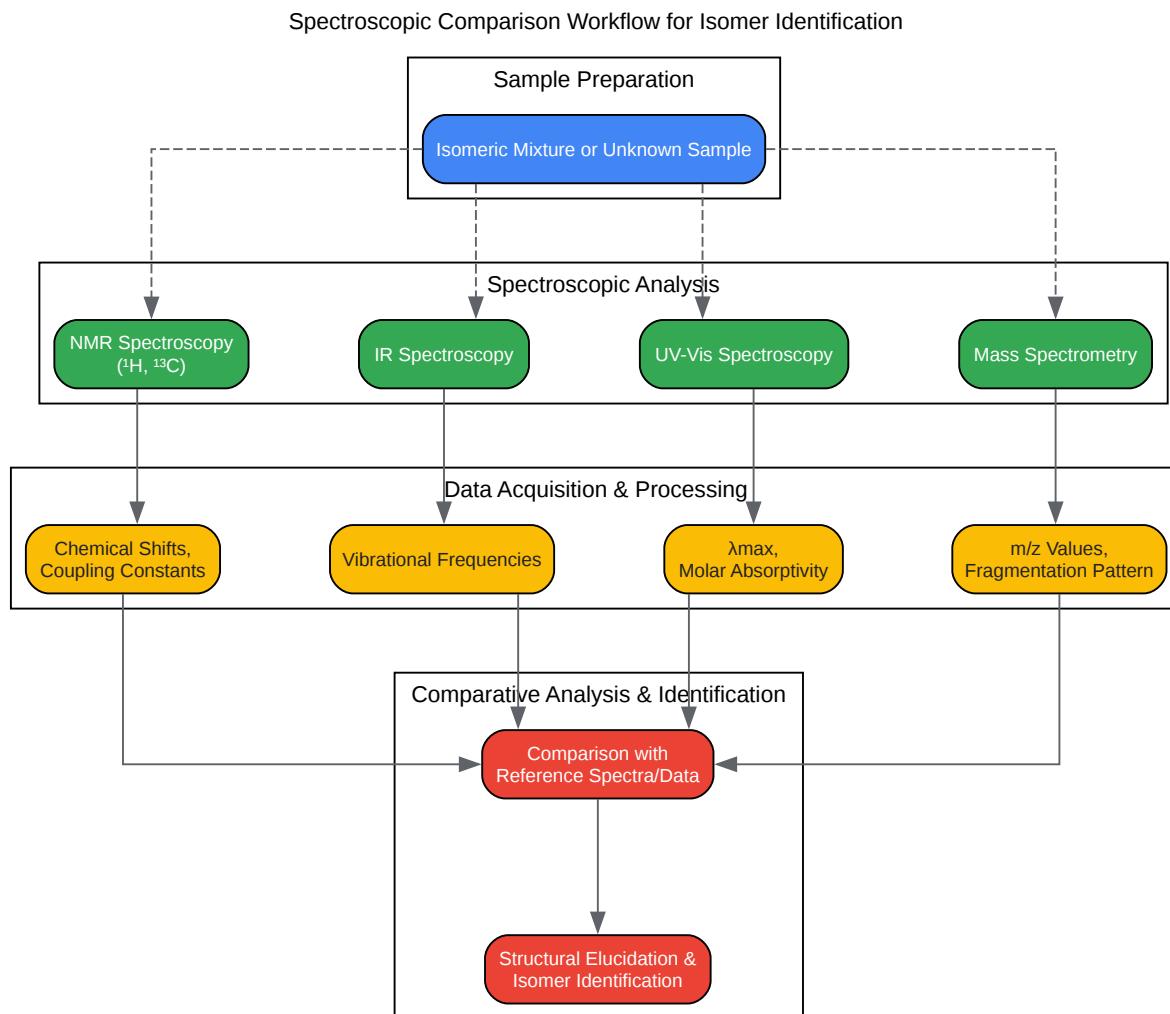
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by gas chromatography

(GC-MS).

- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Scan a mass-to-charge ( $m/z$ ) range appropriate for the compound, typically from  $m/z$  40 to 200.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

## Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic comparison and identification of chemical isomers.



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Caption: A logical workflow for the spectroscopic comparison of isomers.

This comprehensive guide provides a framework for the spectroscopic differentiation of **2-Methyl-5-nitrophenol** and its isomers. By systematically applying these techniques and

carefully analyzing the resulting data, researchers can confidently identify these compounds, ensuring the integrity and reliability of their scientific work.

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